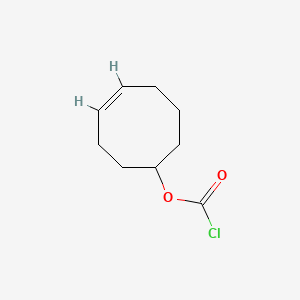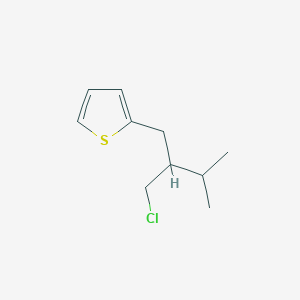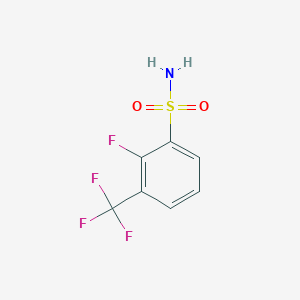
2-Fluoro-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C7H5F4NO2S It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzenesulfonamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trifluoromethyl)benzenesulfonamide typically involves the introduction of fluorine and trifluoromethyl groups onto a benzenesulfonamide backbone. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted benzenesulfonamide, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzenesulfonamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the fluorine atom at the 2-position.
2-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the fluorine atom at the 3-position.
4-Fluoro-3-(trifluoromethyl)benzenesulfonamide: Similar structure but with the fluorine atom at the 4-position.
Uniqueness
2-Fluoro-3-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can result in different chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C7H5F4NO2S |
|---|---|
Molekulargewicht |
243.18 g/mol |
IUPAC-Name |
2-fluoro-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H5F4NO2S/c8-6-4(7(9,10)11)2-1-3-5(6)15(12,13)14/h1-3H,(H2,12,13,14) |
InChI-Schlüssel |
ZNVRBJRGHZOTHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13548360.png)

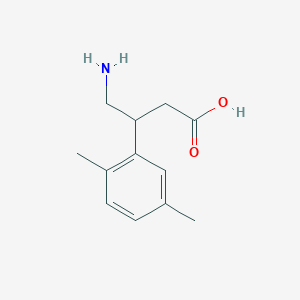

![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid](/img/structure/B13548379.png)
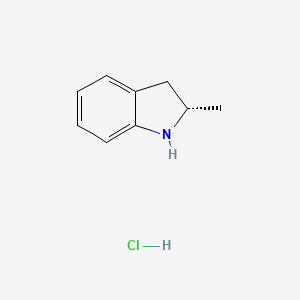
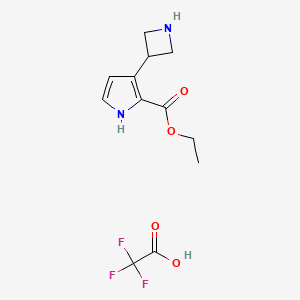
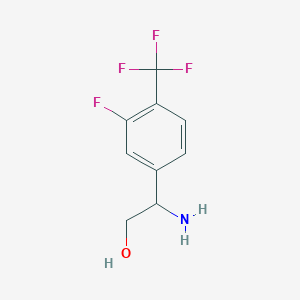
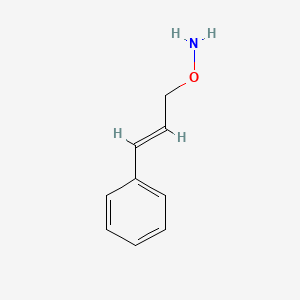
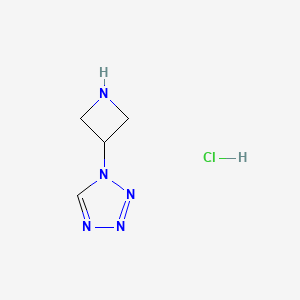
![2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetic Acid](/img/structure/B13548415.png)
![tert-butyl N-[5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyrazolo[1,5-a]pyrimidin-6-yl]carbamate](/img/structure/B13548425.png)
